![molecular formula C21H20FN3O3 B2683196 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-14-7](/img/structure/B2683196.png)
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an amino group, a fluorophenyl group, a tetrahydrofuran ring, a dihydropyrano ring, and a pyridine ring. These groups and rings are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or patents detailing its synthesis, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule’s structure features several rings, which likely contribute to its stability and may influence its interactions with other molecules. The presence of both an amino group and a nitrile group suggests that the molecule could act as both a base and an acid, respectively .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group might undergo reactions with acids, while the nitrile group could react with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (amino, nitrile) and nonpolar (methyl, tetrahydrofuran) groups suggests that the compound might have mixed solubility properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds closely related to the requested chemical structure have been synthesized and analyzed for their potential active properties and structural characteristics. For instance, the crystal structure of a potential active compound with a similar structure was determined through single crystal X-ray diffraction data, indicating the importance of such analyses in understanding the molecular configurations and interactions within this class of compounds (Ganapathy et al., 2015). This kind of structural analysis is crucial for the development of new materials and drugs, providing a foundation for understanding how molecular structures impact physical and chemical properties.
Potential Applications in Material Science
Some derivatives within this chemical family have been explored for their applications in material science, such as corrosion inhibitors for mild steel. A study involving ultrasound-assisted synthesis of pyrazolopyridine derivatives highlighted their effectiveness in protecting mild steel against corrosion in acidic environments, showcasing the potential of such compounds in industrial applications to enhance the durability and lifespan of metal structures (Dandia et al., 2013).
Antimicrobial and Anticancer Properties
The antimicrobial activity of novel Schiff bases derived from related compounds has been investigated, revealing significant activity against various pathogens. This suggests potential pharmaceutical applications, especially in developing new antimicrobial agents to combat resistant bacterial strains (Puthran et al., 2019). Additionally, studies on nicotinonitrile derivatives bearing imino moieties derived from similar chemical frameworks have shown promising anticancer activities, indicating the potential for these compounds in cancer treatment strategies (El-Hashash et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUYHNECDPIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
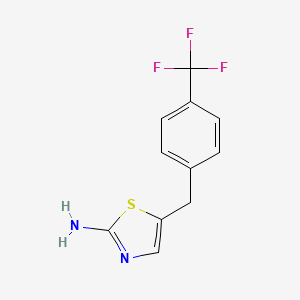

![2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2683116.png)
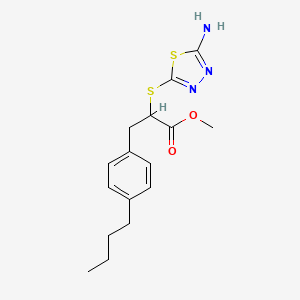
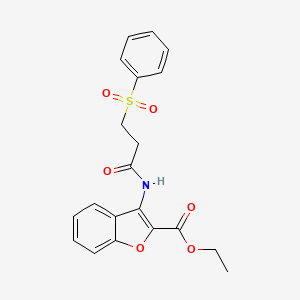
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
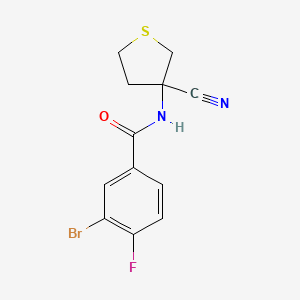
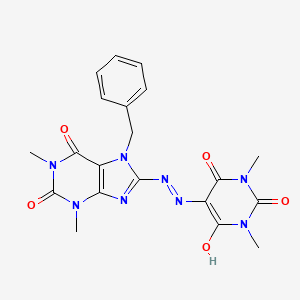
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
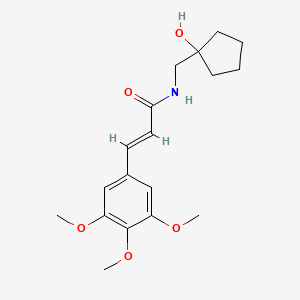
![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
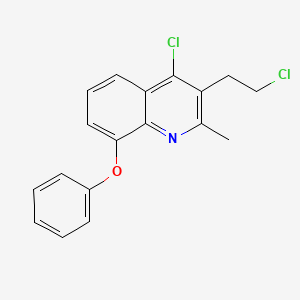
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)
